molecular formula C5H5FN2OS B11722467 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol CAS No. 2145-54-2

5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol

Cat. No.: B11722467
CAS No.: 2145-54-2
M. Wt: 160.17 g/mol
InChI Key: FJAUHWHVMOTUCQ-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol is a fluorinated pyrimidine derivative with the molecular formula C5H5FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol typically involves the introduction of fluorine and sulfur groups into the pyrimidine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine or sulfur groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, fluorinated pyrimidines like this compound can inhibit enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects. The compound may also interact with other cellular targets, such as thymidylate synthase and DNA topoisomerase, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-methyl-2-sulfanylpyrimidin-4-ol is unique due to the presence of both fluorine and sulfur groups in its structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2OS/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAUHWHVMOTUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195628
Record name 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145-54-2
Record name 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2145-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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